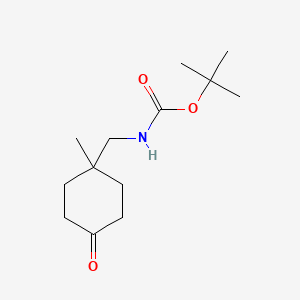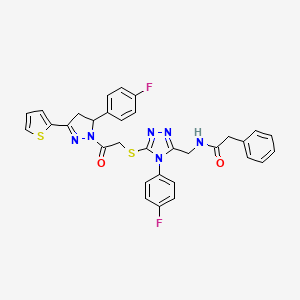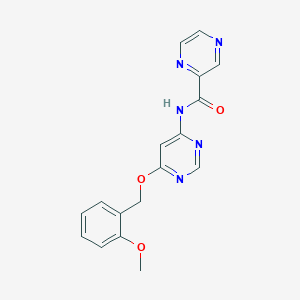
4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound of interest, 4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide, appears to be related to the class of sulfonamide compounds, which are known for their diverse biological activities. The synthesis of such compounds typically involves the reaction of a sulfonyl chloride with an amine. For instance, in the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), 4-methyl benzene sulfonyl chloride was reacted with 1-naphthyl amine . This method could potentially be adapted for the synthesis of the compound , by using appropriate starting materials and reaction conditions to incorporate the 1,3,4-oxadiazole moiety and the tetrahydronaphthalenyl group.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic techniques and X-ray diffraction. For example, the 4MNBS was characterized by FTIR, (1)H NMR, (13)C NMR, and single crystal X-ray diffraction (XRD) . These techniques provide detailed information about the molecular geometry, which can be further confirmed and analyzed using computational methods such as Density Functional Theory (DFT). The DFT calculations can predict vibrational frequencies, atomic charges, and the distribution of electrons within the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Such analysis is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can be influenced by the presence of different functional groups. In the case of the compound under study, the 1,3,4-oxadiazole ring and the tetrahydronaphthalenyl group could impart unique chemical properties. The oxadiazole ring is known for its participation in various chemical reactions, including alkylation, which is a key step in the synthesis of some sulfonamide derivatives . The alkylation reactions can lead to the formation of S-benzyl derivatives, which can be further modified to enhance their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are determined by their molecular structure. The presence of the sulfonyl group contributes to the compound's polarity and solubility in polar solvents. The thermal stability can be assessed through thermal analysis, while the electronic properties such as HOMO-LUMO gap can be indicative of the compound's chemical reactivity and potential as a drug candidate . The molecular electrostatic potential map obtained from DFT calculations can provide insights into the sites of electrophilic and nucleophilic attack, which is valuable for predicting the compound's interaction with biological molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Innovative synthesis techniques have been developed for related compounds, showcasing methods like palladium-catalyzed azaarylation and reactions in poly(ethylene glycol) for better yields and shorter reaction times. These methods provide a foundation for synthesizing complex molecules including 4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (Barcellos et al., 2015).
Anticancer and Antimicrobial Activities
- Anticancer Potential : Compounds structurally similar to this compound have shown remarkable cytotoxic activity against various cancer cell lines, underscoring their potential as anticancer agents. These findings highlight the therapeutic promise of such compounds in cancer treatment (Ravichandiran et al., 2019).
- Antimicrobial and Antitubercular Properties : Novel sulfonyl derivatives have demonstrated significant antibacterial and antifungal activities, with certain compounds being identified as excellent antitubercular molecules. This indicates their potential in addressing various infectious diseases (Kumar et al., 2013).
Enzyme Inhibition and Alzheimer's Disease
- Acetylcholinesterase Inhibition : Research into N-substituted derivatives of related compounds has shown promising results in enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment. This suggests potential applications in developing new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).
Agricultural Applications
- Herbicide Development : Some derivatives have been evaluated for their effectiveness as preemergence herbicides in controlling agricultural pests, such as smooth crabgrass in turf. This indicates a potential application in developing new agricultural chemicals (Bhowmik, 1987).
Eigenschaften
IUPAC Name |
4-benzylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c27-21(11-6-14-31(28,29)16-17-7-2-1-3-8-17)24-23-26-25-22(30-23)20-13-12-18-9-4-5-10-19(18)15-20/h1-3,7-8,12-13,15H,4-6,9-11,14,16H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOFZWHRRSNVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)


![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)



![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)


![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)